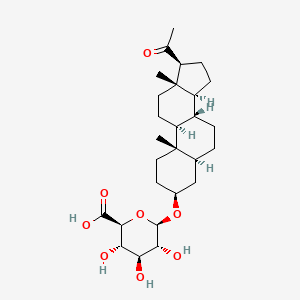

(3beta)-Allopregnanolone 3-beta-D-Glucuronide

Description

Properties

Molecular Formula |

C27H42O8 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |

InChI Key |

MTPPQBWTGIHMPB-IPTVNVRXSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to allopregnanolone. Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of (3beta)-Allopregnanolone 3-beta-D-Glucuronide may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Enzymatic Glucuronidation

Reaction Overview :

ALLO-3β-G is formed via glucuronidation, where glucuronic acid is conjugated to the hydroxyl group at the 3β position of allopregnanolone. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , primarily UGT2B7 and UGT2B15 isoforms, which are expressed in hepatic and extrahepatic tissues .

Key Steps :

-

Substrate Activation : UDP-glucuronic acid (UDPGA) serves as the glucuronosyl donor.

-

Conjugation : The hydroxyl group (-OH) at the 3β position of allopregnanolone undergoes nucleophilic attack by UDPGA’s glucuronosyl moiety.

-

Product Formation : The reaction yields ALLO-3β-G and UDP as byproducts .

Enzymatic Parameters :

| Parameter | Value/Detail | Source |

|---|---|---|

| Primary Enzymes | UGT2B7, UGT2B15 | |

| Cofactor | UDP-glucuronic acid (UDPGA) | |

| Tissue Localization | Liver, kidney, brain | |

| Regioselectivity | 3β-hydroxyl group |

Pharmacological Implications of Glucuronidation

-

Increased Solubility : Glucuronidation enhances ALLO-3β-G’s aqueous solubility, facilitating renal excretion and reducing neuroactivity compared to allopregnanolone .

-

Metabolic Stability : Unlike allopregnanolone, ALLO-3β-G is resistant to further Phase I oxidation, prolonging its plasma half-life .

-

Therapeutic Limitations : The conjugation reduces GABA-A receptor modulation, necessitating reconversion to allopregnanolone for neuroactive effects .

Scientific Research Applications

(3beta)-Allopregnanolone 3-beta-D-Glucuronide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.

Biology: The compound is studied for its role in modulating neurotransmitter receptors and its effects on neuronal activity.

Medicine: Research focuses on its potential therapeutic effects in treating conditions such as anxiety, depression, and epilepsy.

Industry: It is used in the development of neuroactive drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3beta)-Allopregnanolone 3-beta-D-Glucuronide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This modulation of GABAergic transmission is believed to underlie its therapeutic potential in neurological and psychiatric disorders.

Comparison with Similar Compounds

Structural Similarities and Differences :

- Both compounds share the pregnane core and glucuronic acid conjugation at the 3β position (Table 1).

- Key Difference: The stereochemistry of the pregnane backbone varies slightly, influencing receptor interactions.

Pharmacological Implications :

- Pregnanolone glucuronide is less studied in neuroactive contexts but is implicated in peripheral androgen metabolism, similar to other steroid glucuronides.

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

Structural and Functional Contrast :

- The 3α isomer of allopregnanolone (CAS: 31300-86-4) is a minor metabolite with distinct binding properties. The 3α configuration enhances affinity for GABAA receptors, whereas the 3β isomer may exhibit reduced activity due to steric hindrance.

Analytical Challenges :

- Differentiation between 3α and 3β isomers requires advanced techniques like chiral HPLC or NMR, as their mass spectra are identical.

Quercetin-3-O-β-D-Glucuronide

Metabolic and Pharmacokinetic Comparisons

Elimination Half-Life and Bioactivity

- Allopregnanolone itself has a short half-life (<1 hour), necessitating synthetic analogs like ganaxolone for therapeutic use.

- Glucuronidation further reduces the neuroactivity of allopregnanolone, rendering it a clearance metabolite rather than a therapeutic agent.

Analytical and Clinical Relevance

Quantification Methods

- LC-ESI-MS/MS is widely used for glucuronide detection, achieving sensitivity down to 25 ng/mL for opioid glucuronides.

- Matrix suppression effects in urine are minimized via solid-phase extraction, ensuring accurate quantification.

Clinical Correlations

- Elevated 3α-diol glucuronide in idiopathic hirsutism highlights the role of steroid glucuronides as biomarkers of peripheral androgen activity.

Data Tables

Table 1: Molecular Comparison of Selected Glucuronides

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |

|---|---|---|---|---|

| (3beta)-Allopregnanolone 3-beta-D-Glucuronide | 31300-87-5 | C27H42O8 | 494.62 | 3β-glucuronide |

| Pregnanolone 3-beta-D-Glucuronide | 31329-54-1 | C27H42O8 | 494.62 | 3β-glucuronide |

| Quercetin-3-O-β-D-Glucuronide | Not available | C21H18O13 | 478.36 | 3-O-glucuronide |

Biological Activity

(3beta)-Allopregnanolone 3-beta-D-Glucuronide is a metabolite of allopregnanolone, a neuroactive steroid derived from progesterone. This compound plays a significant role in modulating various biological processes, particularly in the central nervous system (CNS). Its biological activity primarily revolves around its interactions with GABA receptors, neuroprotection, and potential implications in neurodegenerative and psychiatric disorders.

(3beta)-Allopregnanolone acts primarily as a positive allosteric modulator of the GABA receptor. This receptor is crucial for inhibitory neurotransmission in the brain. The compound enhances GABAergic activity by binding to specific sites on the receptor, thereby increasing the influx of chloride ions and leading to hyperpolarization of neurons, which results in anxiolytic and sedative effects .

Key Interactions:

- GABA Receptors : Potentiates GABA-induced currents, particularly at receptors containing α2 and α3 subunits .

- Neuroprotective Effects : Exhibits neuroprotection against excitotoxicity and oxidative stress, which are critical in conditions like Alzheimer's disease .

- Metabolism : The glucuronidation process can affect its bioavailability and pharmacokinetics, limiting its therapeutic use .

Biological Activities

-

Neuroprotection :

- (3beta)-Allopregnanolone has been shown to protect neuronal cells from apoptosis and oxidative stress. In studies involving SH-SY5Y cells, it mitigated mitochondrial dysfunction associated with neurodegenerative diseases .

- A study indicated that administration of allopregnanolone reduced pro-apoptotic markers following traumatic brain injury (TBI), suggesting its potential for clinical applications in neurotrauma .

- Anxiolytic Effects :

- Impact on Feeding Behavior :

Case Study 1: Neuroprotection Post-TBI

In a controlled study involving male rats subjected to TBI, administration of allopregnanolone significantly reduced apoptosis markers and improved functional recovery compared to controls. This highlights its potential therapeutic role in managing acute brain injuries .

Case Study 2: Anxiolytic Effects

A clinical trial assessing the anxiolytic effects of allopregnanolone showed that patients reported reduced anxiety levels after treatment, correlating with increased GABAergic activity as measured by neuroimaging techniques .

Data Tables

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Neuroprotection | Reduces apoptosis and oxidative stress | Improved neuronal survival in TBI models |

| Anxiolytic | Positive modulation of GABA receptors | Decreased anxiety levels in clinical trials |

| Feeding Behavior | Increases caloric intake | Weight gain observed in animal studies |

Q & A

Q. Table 1: Comparison of Analytical Methods for Quantification

| Method | Sensitivity (LOD) | Matrix Applicability | Key Reference |

|---|---|---|---|

| EIA | 0.5 ng/mL | Urine, Serum | O’Connor et al. |

| LC-MS | 0.1 ng/mL | Plasma, CSF | Paulson et al. |

| RIA | 1.0 ng/mL | Tissue Homogenates | Munro et al. |

Q. Table 2: Neuroactive Effects in Disease Models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.